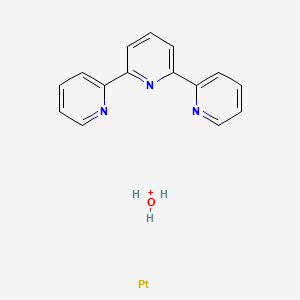

Platinum(II)(2,2

Description

Properties

Molecular Formula |

C15H14N3OPt+ |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

oxidanium;2,6-dipyridin-2-ylpyridine;platinum |

InChI |

InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |

InChI Key |

HSRCZJGKBXFVHK-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |

Origin of Product |

United States |

Preparation Methods

Suzuki Coupling for Functionalized Bipyridine Ligands

6,6′-Bis(2-hydroxyphenyl)-2,2′-bipyridine ligands are synthesized via Suzuki coupling between 6,6′-dibromo-2,2′-bipyridine and 2-hydroxyphenylboronic acid using Pd(OAc)₂ as a catalyst. The ligand is then complexed with PtCl₂ in benzonitrile under reflux for 5 hours, yielding a platinum(II) complex with OONN coordination.

Synthetic Route:

- Ligand synthesis: 72 hours at 80°C in toluene/ethanol (3:1).

- Complexation: PtCl₂ + ligand in benzonitrile, 5 hours reflux under N₂.

Characterization Data:

Boger Reaction for Bipyridine Bisphenolates

6,6′-Bis(2-phenoxy)-2,2′-bipyridine (BpyBph) ligands are prepared via 1,2,4-triazine intermediates, followed by cyclization using the Boger reaction. Platinum complexes are formed by reacting BpyBph with K₂[PtCl₄] in acetonitrile, yielding luminescent derivatives for OLED applications.

Example:

$$

\text{BpyBph} + \text{K}2[\text{PtCl}4] \rightarrow [\text{Pt(BpyBph)Cl}_2] + 2\text{KCl}

$$

Photophysical Data:

| Complex | λₑₘ (nm) | Quantum Yield | |

|---|---|---|---|

| [Pt(BpyBph)Cl₂] | 580 | 0.42 | |

| Cyclopentene-substituted | 560 | 0.38 |

Solvent and Temperature Effects on Synthesis

Aqueous vs. Non-Aqueous Media

Temperature Optimization

- Room Temperature : Suitable for substitution reactions (e.g., thioglucose binding).

- Reflux Conditions : Necessary for cyclometalation or Suzuki coupling (e.g., 80°C for ligand synthesis).

Challenges and Mitigation Strategies

- Hydrolysis Sensitivity : Platinum(II) complexes degrade in acidic or humid conditions. Use of anhydrous solvents and inert atmospheres is critical.

- Ligand Steric Effects : Bulky substituents (e.g., methoxy groups) slow reaction kinetics. Extended reflux times (24+ hours) improve yields.

- Byproduct Formation : Demethylation or ligand decomposition occurs at high temperatures. Chromatographic purification (SiO₂ or Al₂O₃) isolates target complexes.

Chemical Reactions Analysis

Types of Reactions

Platinum(II) complexes undergo various types of chemical reactions, including:

Oxidation: Platinum(II) can be oxidized to platinum(IV) in the presence of strong oxidizing agents.

Reduction: Platinum(II) can be reduced to platinum(0) using reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions are common, where one ligand in the platinum(II) complex is replaced by another ligand.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or chlorine gas can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrazine are common reducing agents.

Substitution: Ligands such as phosphines, amines, or pyridines can be used in substitution reactions, often under mild conditions.

Major Products Formed

Oxidation: Platinum(IV) complexes.

Reduction: Platinum(0) nanoparticles.

Substitution: New platinum(II) complexes with different ligands.

Scientific Research Applications

Platinum(II) complexes have a wide range of applications in scientific research:

Chemistry: Used as catalysts in various organic reactions, including hydrogenation and oxidation.

Biology: Employed in the study of DNA interactions and as probes for biological imaging.

Medicine: Platinum(II) complexes, such as cisplatin, are well-known anticancer agents used in chemotherapy.

Industry: Utilized in the production of light-emitting diodes (LEDs), sensors, and photocatalysts.

Mechanism of Action

The mechanism of action of platinum(II) complexes, particularly in anticancer applications, involves the formation of covalent bonds with DNA. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death. The complexes can also interact with proteins and other biomolecules, disrupting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pt(II) Complexes with Diimine Ligands

Key Insights :

- Terpyridine complexes exhibit stronger DNA binding due to their tridentate coordination and extended π-system, enabling intercalation into guanine-rich regions .

- Bpy derivatives with bulky substituents (e.g., Br, Et) favor aggregation via Pt···Pt and π···π interactions, enhancing photoluminescence .

- Phenanthroline complexes show comparable DNA affinity to bpy systems but with higher cytotoxicity in some cases .

Photophysical and DNA-Binding Properties

Table 2: DNA-Binding and Cytotoxicity Data

Key Insights :

- Pt-tpy complexes exhibit superior DNA-binding constants (10⁶ M⁻¹ range) and lower IC₅₀ values compared to bpy analogues, attributed to their tridentate coordination and intercalative binding .

- Zinc(II) diimine complexes , though structurally similar to Pt(II), show higher selectivity indices due to tetrahedral geometry reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.